molecular formula C15H26O4 B564847 (1R,4S,6S,7R,8R,9R,11R)-4,11-dimethyl-8-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecane-7,9-diol CAS No. 102340-75-0

(1R,4S,6S,7R,8R,9R,11R)-4,11-dimethyl-8-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecane-7,9-diol

Cat. No.: B564847
CAS No.: 102340-75-0
M. Wt: 270.369
InChI Key: IAWJLDMWZYCWSG-WLUGHSLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4S,6S,7R,8R,9R,11R)-4,11-dimethyl-8-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecane-7,9-diol is a chemical compound with the molecular formula C15H26O4. It is known for its unique structure, which includes an epoxide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1R,4S,6S,7R,8R,9R,11R)-4,11-dimethyl-8-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecane-7,9-diol can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peracids or other oxidizing agents. The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods: In industrial settings, the production of epoxides like epoxyechinadiol often involves the use of large-scale reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts, such as titanium silicalite, can enhance the efficiency of the epoxidation process .

Chemical Reactions Analysis

Types of Reactions: (1R,4S,6S,7R,8R,9R,11R)-4,11-dimethyl-8-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecane-7,9-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include diols, alcohols, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1R,4S,6S,7R,8R,9R,11R)-4,11-dimethyl-8-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecane-7,9-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of epoxyechinadiol involves its interaction with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules. This reactivity underlies its biological activities, such as antimicrobial and anticancer effects. The compound can modulate signaling pathways and inhibit the activity of enzymes involved in inflammation and cell proliferation .

Comparison with Similar Compounds

(1R,4S,6S,7R,8R,9R,11R)-4,11-dimethyl-8-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecane-7,9-diol can be compared with other similar compounds, such as:

Uniqueness: this compound’s unique epoxide group makes it highly reactive and versatile in various chemical reactions, setting it apart from other similar compounds. This reactivity is crucial for its applications in synthesis, biology, and industry .

Properties

CAS No.

102340-75-0

Molecular Formula

C15H26O4

Molecular Weight

270.369

InChI

InChI=1S/C15H26O4/c1-8(2)11-9(16)7-15(4)10(18-15)5-6-14(3)13(19-14)12(11)17/h8-13,16-17H,5-7H2,1-4H3/t9-,10-,11-,12-,13+,14+,15-/m1/s1

InChI Key

IAWJLDMWZYCWSG-WLUGHSLGSA-N

SMILES

CC(C)C1C(CC2(C(O2)CCC3(C(C1O)O3)C)C)O

Origin of Product

United States

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